molecular formula C22H23N3O2 B5000202 N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B5000202
M. Wt: 361.4 g/mol
InChI Key: RHAWHJDDRVDWFF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide: is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with phenyl groups and an amide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone core.

    Substitution Reactions: The pyridazinone ring is then subjected to substitution reactions with 2,6-dimethylphenyl and 4-methylphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Signal Transduction: Altering signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide can be compared with other pyridazinone derivatives:

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-8-10-18(11-9-14)19-12-13-20(26)25(24-19)17(4)22(27)23-21-15(2)6-5-7-16(21)3/h5-13,17H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAWHJDDRVDWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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